1-(4-Bromo-phenyl)-3-dimethylamino-propenone

CAS No.:

Cat. No.: VC10012636

Molecular Formula: C11H12BrNO

Molecular Weight: 254.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO |

|---|---|

| Molecular Weight | 254.12 g/mol |

| IUPAC Name | (Z)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |

| Standard InChI | InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7- |

| Standard InChI Key | IGZLESKZUATMSD-FPLPWBNLSA-N |

| Isomeric SMILES | CN(C)/C=C\C(=O)C1=CC=C(C=C1)Br |

| SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)Br |

| Canonical SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)Br |

Introduction

Chemical Identity and Structural Features

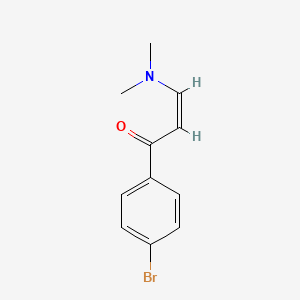

1-(4-Bromo-phenyl)-3-dimethylamino-propenone (CAS 252562-28-0) has the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol. Its structure consists of a propenone backbone (α,β-unsaturated ketone) substituted with a 4-bromophenyl group at position 1 and a dimethylamino group at position 3 (Fig. 1). The bromine atom enhances electrophilic reactivity, while the dimethylamino group introduces basicity and potential hydrogen-bonding capabilities.

Distinguishing from Structurally Similar Compounds

A closely related compound, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(dimethylamino)propan-1-one (CAS 94113-56-1), shares a similar name but differs structurally due to the biphenyl moiety in its backbone . This compound has a larger molecular formula (C₁₇H₁₈BrNO) and weight (332.2 g/mol), underscoring the importance of precise nomenclature in avoiding misinterpretation .

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The synthesis of 1-(4-bromo-phenyl)-3-dimethylamino-propenone typically employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. For this compound:

-

4-Bromobenzaldehyde reacts with 3-dimethylaminoacetophenone in the presence of a base (e.g., NaOH).

-

The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone.

Key Reaction Conditions:

-

Solvent: Ethanol or methanol.

-

Temperature: Reflux (60–80°C).

-

Yield: Moderate to high (reported yields for analogous chalcones: 60–85%).

Physicochemical Properties

Limited experimental data are available for this specific compound, but properties can be inferred from structural analogs:

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Likely soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃) | |

| Melting Point | Not reported (analogs: 120–150°C) | |

| LogP | Estimated ~2.5 (bromine increases hydrophobicity) |

The bromophenyl group contributes to high electron density, making the compound susceptible to nucleophilic attacks at the β-carbon of the propenone system.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Signals for aromatic protons (~7.2–7.8 ppm), dimethylamino group (~2.2–2.5 ppm), and α,β-unsaturated protons (~6.5–7.0 ppm).

-

¹³C NMR: Carbonyl carbon (~190 ppm), aromatic carbons (110–140 ppm), and dimethylamino carbon (~45 ppm).

Mass Spectrometry (MS)

-

ESI-MS: Molecular ion peak at m/z 254.12 [M+H]⁺, with fragmentation patterns corresponding to bromine loss (Δ m/z 79/81).

Infrared Spectroscopy (IR)

-

Strong absorption bands for C=O stretch (~1680 cm⁻¹) and C-Br stretch (~550 cm⁻¹).

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at multiple positions:

-

Bromine substitution: Facilitates Suzuki-Miyaura cross-coupling for aryl group diversification.

-

Dimethylamino modification: Replacement with morpholino or piperazinyl groups to modulate solubility and target affinity .

Case Study: Nitric Oxide (NO) Inhibition

A structurally related morpholino-propanone derivative (CAS 881-83-4) suppressed NO production in LPS-induced BV2 microglial cells (IC₅₀ = 8.6 μM) . This suggests potential neuroinflammatory applications for 1-(4-bromo-phenyl)-3-dimethylamino-propenone upon analogous testing.

Research Gaps and Future Directions

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

-

Target Identification: Proteomic screens to map interaction partners.

-

In Vivo Efficacy: Testing in disease models (e.g., cancer xenografts, inflammatory assays).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume